4,6-Estradiene-3,17-dione

Descripción general

Descripción

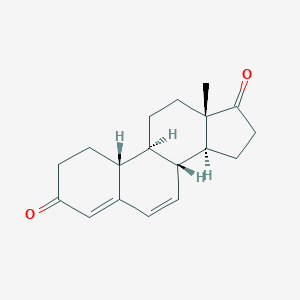

4,6-Estradiene-3,17-dione is a synthetic steroidal compound with the molecular formula C18H22O2 and a molecular weight of 270.37 g/mol . It is a derivative of estrone and is known for its role as an intermediate in the synthesis of various steroidal drugs. This compound is characterized by the presence of two double bonds at the 4 and 6 positions of the steroid nucleus, which distinguishes it from other estradiol derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Estradiene-3,17-dione typically involves multiple steps. One common method starts with the preparation of a Grignard reagent, followed by a format reaction, oxidation, hydrolysis, and serial cyclization reactions . Another method involves the use of δ-Lactone as a starting material, which undergoes a three-step sequence involving Grignard reaction, treatment with Jones reagent, and domino cyclization reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of dioscin as a raw material. The process includes pressure cracking, oxidation, and hydrolysis at high temperatures, followed by Beckmann rearrangement to introduce a carbonyl group at the 17th position.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Estradiene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Commonly performed using Jones reagent or other oxidizing agents.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Substitution: Halogenation reactions can be carried out using reagents like hypochlorous acid or bromine.

Major Products: The major products formed from these reactions include halogenated derivatives such as 4-chloroestrone and 10-chloro-1,4-estradiene-3,17-dione .

Aplicaciones Científicas De Investigación

Hormonal Therapeutics

Aromatase Inhibition

4,6-Estradiene-3,17-dione is recognized for its role as an aromatase inhibitor , which is crucial in the management of estrogen-dependent cancers such as breast cancer. Aromatase is the enzyme responsible for converting androgens into estrogens; inhibiting this process can reduce estrogen levels and slow the growth of hormone-sensitive tumors. Studies have shown that derivatives of this compound exhibit potent inhibitory effects on aromatase activity, making them valuable in cancer therapies .

Steroid Contraceptives

The compound is also a key intermediate in the synthesis of various steroid contraceptive drugs . For instance, it plays a role in the production of Norethindrone and Mifepristone, both of which are used in hormonal contraceptives and abortion medications. The synthetic routes for these compounds often utilize this compound due to its favorable chemical properties that facilitate further modifications .

Antitumor Activity

Recent studies have highlighted the antitumor potential of 4-amino derivatives of this compound. These compounds have been screened for their activity against various human cancer cell lines by the National Cancer Institute (NCI). Notably, one derivative demonstrated significant activity against breast cancer cell lines (MCF-7), indicating that modifications to the basic structure can enhance therapeutic efficacy .

Inhibition of Testosterone Biosynthesis

Research indicates that this compound acts as an antagonist to testosterone biosynthesis. It inhibits testosterone production by interfering with androgen receptor signaling pathways. This property makes it a candidate for treating conditions associated with excessive androgen levels, such as polycystic ovary syndrome (PCOS) and other androgen-related disorders .

Synthesis and Production Methods

The preparation methods for this compound are varied but often involve complex synthetic routes that ensure high yields and reduced environmental impact. A notable method includes using dioscin as a raw material through a series of reactions involving Grignard reagents and oxidation processes. This method has been praised for its efficiency and low toxicity .

| Synthesis Method | Key Steps | Yield | Advantages |

|---|---|---|---|

| Grignard Reaction | Formation of Grignard reagent followed by oxidation | ~73% | High yield, low toxicity |

| Beckmann Rearrangement | Introduction of carbonyl groups | Variable | Efficient conversion |

| Tandem Cyclization | Construction of hexacyclic systems | ~61% | Simplified process |

Case Study 1: Breast Cancer Treatment

A study evaluated the effectiveness of a novel 4-amino derivative of this compound in inhibiting breast cancer cell proliferation. The results indicated a significant reduction in tumor growth in vitro compared to controls.

Case Study 2: Hormonal Regulation

In another investigation focused on PCOS patients, the administration of aromatase inhibitors derived from this compound resulted in improved hormonal balance and reduced symptoms associated with hyperandrogenism.

Mecanismo De Acción

4,6-Estradiene-3,17-dione exerts its effects primarily through its interaction with steroid hormone receptors. It acts as a potent inhibitor of isomerase, an enzyme involved in steroid metabolism . By inhibiting this enzyme, the compound can modulate the levels of various steroid hormones in the body, thereby influencing physiological processes such as reproduction and metabolism.

Comparación Con Compuestos Similares

- Estrone

- 17β-Estradiol

- Estriol

- 19-Nortestosterone

- Dehydronandrolone

Comparison: 4,6-Estradiene-3,17-dione is unique due to the presence of double bonds at the 4 and 6 positions, which is not commonly found in other similar compounds. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various steroidal drugs .

Actividad Biológica

4,6-Estradiene-3,17-dione, also known by its CAS number 13209-45-5, is a synthetic steroidal compound with the molecular formula and a molecular weight of 270.37 g/mol. This compound has garnered interest in both chemical synthesis and biological research due to its unique structural features and potential applications in medicine.

This compound primarily interacts with steroid hormone receptors, exhibiting significant activity as an inhibitor of isomerase enzymes involved in steroid metabolism. This interaction suggests a potential role in modulating hormonal pathways, which can be crucial for therapeutic applications in conditions influenced by steroid hormones.

Hormonal Effects

Research indicates that this compound may act as an endocrine disruptor. Its structural characteristics allow it to bind to estrogen receptors, influencing estrogenic activity in various biological systems. This property has implications for understanding its effects on reproductive health and cancer biology .

Antitumor Activity

In vitro studies have evaluated the antitumor potential of compounds related to this compound. For instance, derivatives of this compound have been screened for activity against various human cancer cell lines. Notably, some analogs exhibited promising results against breast cancer cell lines (e.g., MCF-7), indicating potential therapeutic applications in oncology .

Comparative Metabolism Studies

A comparative study on the metabolism of related designer steroids highlighted the metabolic pathways of this compound across different species (equine, canine, and human). The identification of major metabolites provides insights into how this compound might be processed biologically and its implications for doping control in sports .

Table: Biological Activity Summary

| Activity | Description |

|---|---|

| Hormone Receptor Interaction | Binds to estrogen receptors; potential endocrine disruptor. |

| Antitumor Activity | Shown effectiveness against breast cancer cell lines (MCF-7) in vitro. |

| Metabolic Pathways | Identified major metabolites through comparative studies; relevant for doping detection. |

Case Study: Antitumor Screening

A significant study conducted by the National Cancer Institute screened several analogs of this compound for antitumor activity. The results indicated that certain compounds demonstrated enhanced cytotoxic effects against breast cancer cells compared to standard treatments. This finding opens avenues for further development of steroidal drugs targeting cancer therapies .

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S)-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-16H,3,5-9H2,1H3/t13-,14+,15+,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSFRYHLOMZMFQ-QXUSFIETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927528 | |

| Record name | Estra-4,6-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-45-5 | |

| Record name | Estra-4,6-diene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13209-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Estradiene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-4,6-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.